4-[4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine
Description
4-[4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzenesulfonyl group, an ethoxyphenyl group, and a morpholine ring, all connected through an oxazole core
Properties
IUPAC Name |
4-[4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-2-27-17-10-8-16(9-11-17)19-22-20(21(28-19)23-12-14-26-15-13-23)29(24,25)18-6-4-3-5-7-18/h3-11H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEDXNSKZZMSDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Core: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the oxazole ring using benzenesulfonyl chloride in the presence of a base like pyridine.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-ethoxyphenylboronic acid and a suitable catalyst.
Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring through a nucleophilic substitution reaction with morpholine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or ethoxyphenyl derivatives.
Scientific Research Applications
4-[4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(Benzenesulfonyl)-2-naphthalen-1-ylmethyl-oxazol-5-yl]-morpholine
- 4-(5-tert-butyl-2-ethoxy-benzenesulfonyl)-morpholine
- 4-(4-chloro-benzenesulfonyl)-morpholine
Uniqueness
4-[4-(Benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Biological Activity
The compound 4-[4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-[4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine can be summarized as follows:
- IUPAC Name : 4-[4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine
- Molecular Formula : C18H20N2O4S
- Molecular Weight : 368.43 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The benzenesulfonyl group is known for its ability to inhibit sulfonamide-sensitive enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : The oxazole ring may engage in hydrogen bonding with receptors, influencing signaling pathways involved in inflammation and cancer progression.
- Solubility and Bioavailability : The ethoxyphenyl group enhances the compound's solubility, facilitating better absorption and distribution in biological systems.
Biological Activities
Research has indicated several biological activities associated with this compound:
Anticancer Activity
Studies have demonstrated that compounds featuring oxazole and benzenesulfonamide moieties exhibit anticancer properties by inducing apoptosis in cancer cells. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry reported that similar oxazole derivatives showed significant cytotoxicity against various cancer cell lines, suggesting a potential role for 4-[4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine in cancer therapy .
Antimicrobial Properties
The presence of the sulfonamide group has been linked to antimicrobial activity:
- Research Findings : A comparative study indicated that sulfonamide derivatives possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests that the compound may have similar properties .
Anti-inflammatory Effects
The modulation of inflammatory pathways is another area where this compound may be effective:
- Mechanistic Insights : The interaction of the compound with inflammatory mediators can potentially reduce cytokine production, thereby alleviating symptoms associated with inflammatory diseases .
Comparative Analysis with Related Compounds
To better understand the unique properties of 4-[4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-N-methyl-1,3-oxazol-5-amine | Structure | Anticancer |
| 4-(Benzenesulfonyl)-2-(4-chlorophenyl)-N-methyl-1,3-oxazol-5-amine | Structure | Antimicrobial |
Q & A
Q. What are the optimal synthetic routes for 4-[4-(benzenesulfonyl)-2-(4-ethoxyphenyl)-1,3-oxazol-5-yl]morpholine, and what critical parameters govern yield?
- Answer: Multi-step synthesis typically involves: (i) Formation of the oxazole core via cyclization of N-acyl-α-amino acid derivatives using phosphorus oxychloride (POCl₃), as described for structurally similar oxazole derivatives . (ii) Sulfonylation at the 4-position of the oxazole ring using benzenesulfonyl chloride under anhydrous conditions. (iii) Morpholine substitution at the 5-position via nucleophilic aromatic substitution (SNAr), requiring controlled temperature (60–80°C) and a polar aprotic solvent (e.g., DMF). Key parameters: Purity of intermediates (monitored by TLC/HPLC), stoichiometric control of sulfonylation agents, and exclusion of moisture to prevent hydrolysis .
Q. Which spectroscopic and crystallographic methods are most effective for structural validation?
- Answer:
- 1H/13C NMR : Assign peaks for the benzenesulfonyl group (δ ~7.5–8.0 ppm for aromatic protons) and morpholine ring (δ ~3.5–4.0 ppm for N-CH₂ groups) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refinement. For example, similar oxazole derivatives exhibit planar oxazole rings (torsion angles <5°) and sulfonyl group geometry (S=O bond lengths ~1.43 Å) .
- HRMS : Confirm molecular ion peaks ([M+H]⁺) with mass accuracy <5 ppm.
Q. How do substituents (e.g., benzenesulfonyl, 4-ethoxyphenyl) influence the compound’s electronic properties?
- Answer:
- The benzenesulfonyl group acts as a strong electron-withdrawing group (EWG), polarizing the oxazole ring and enhancing electrophilicity at the 5-position.
- The 4-ethoxyphenyl group contributes moderate electron-donating effects (via the ethoxy group), creating a push-pull electronic configuration that stabilizes the molecule and influences π-π stacking in crystallographic packing .
Advanced Research Questions
Q. How can computational modeling predict biological targets, and what contradictions exist between in silico and experimental data?
- Answer:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., caspases or kinases). For example, the morpholine moiety may engage in hydrogen bonding with catalytic residues (e.g., Asp-189 in trypsin-like proteases) .
- Contradictions : In silico predictions may overestimate affinity due to rigid-body assumptions. Experimental validation (e.g., SPR binding assays) is critical. For instance, a related oxazole derivative showed predicted IC₅₀ of 50 nM for caspase-3 but exhibited 200 nM in vitro, likely due to solvent effects .
Q. What strategies resolve discrepancies in biological activity data across different assay platforms?
- Answer:
- Orthogonal assays : Combine cell-based (e.g., MTT assay) and biochemical (e.g., enzymatic inhibition) tests. For example, a compound showing cytotoxicity in MTT but no enzyme inhibition may act via non-target mechanisms (e.g., membrane disruption).
- Structural validation : Confirm compound integrity post-assay using LC-MS to rule out degradation .
Q. How can reaction intermediates be trapped to elucidate mechanistic pathways in oxazole functionalization?
- Answer:
- Low-temperature NMR : Capture intermediates during sulfonylation by quenching reactions at −78°C and analyzing in CDCl₃.
- Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways of sulfonyl chloride intermediates .
Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions for sulfonylation to avoid byproducts.
- Crystallography : Use SHELXL for high-resolution refinement; validate with R-factor (<5%) and electron density maps .
- Biological assays : Include positive controls (e.g., staurosporine for cytotoxicity) and validate with dose-response curves.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
